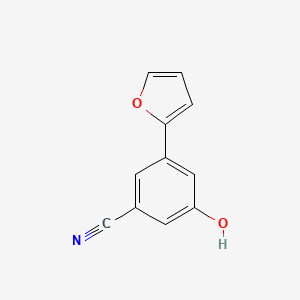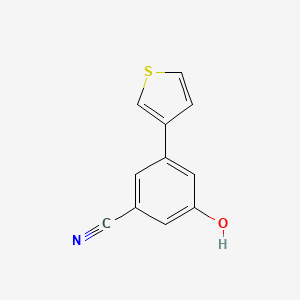
3-Cyano-5-(3-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-5-(3-methylphenyl)phenol, 95% (3-C5MPP) is a phenolic compound that has a wide range of applications in scientific research. It is a colorless solid that is soluble in polar solvents such as methanol and ethanol. 3-C5MPP has several unique properties that make it a versatile compound for use in a variety of experiments and research applications.
Scientific Research Applications
3-Cyano-5-(3-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used to study the binding of proteins to DNA, as a reagent in organic synthesis, and as a catalyst for the synthesis of polymersization. It has also been used in the study of receptor-ligand interactions, and in the study of enzyme kinetics.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(3-methylphenyl)phenol, 95% is not yet fully understood. It is known to form complexes with proteins and DNA, and it is thought to act as a catalyst in the formation of polymers. It is also thought to interact with receptor-ligand interactions and to influence enzyme kinetics.
Biochemical and Physiological Effects
3-Cyano-5-(3-methylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the binding of proteins to DNA, and it has been shown to have an inhibitory effect on the activity of enzymes. It has also been shown to have an inhibitory effect on the growth of bacteria.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Cyano-5-(3-methylphenyl)phenol, 95% in laboratory experiments is its high purity and solubility in polar solvents. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of using 3-Cyano-5-(3-methylphenyl)phenol, 95% is that its mechanism of action is not yet fully understood.
Future Directions
The future directions for 3-Cyano-5-(3-methylphenyl)phenol, 95% research include further study of its mechanism of action and its effects on biochemical and physiological processes. It is also important to further investigate its potential applications in organic synthesis, as a catalyst for the synthesis of polymersization, and in the study of receptor-ligand interactions. Furthermore, it is important to investigate the potential toxicity of 3-Cyano-5-(3-methylphenyl)phenol, 95%, as it is known to be an inhibitor of enzymes.
Synthesis Methods
3-Cyano-5-(3-methylphenyl)phenol, 95% can be synthesized through a reaction of phenol and sodium cyanide in an aqueous solution. The reaction is carried out at a temperature of 70-80 °C, and the reaction is complete after about 12 hours. The reaction produces 3-Cyano-5-(3-methylphenyl)phenol, 95% with a purity of 95%.
properties
IUPAC Name |
3-hydroxy-5-(3-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-3-2-4-12(5-10)13-6-11(9-15)7-14(16)8-13/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRUCULUPFVIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684613 |
Source


|
| Record name | 5-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3-methylphenyl)phenol | |
CAS RN |
1261997-92-5 |
Source


|
| Record name | 5-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














